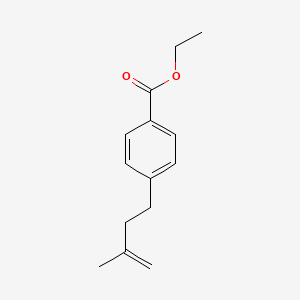

4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Descripción general

Descripción

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₃H₁₆O₂. It is used in various scientific research applications, including drug synthesis, material science, and organic chemistry studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of ethyl p-aminobenzoate with N-methylaniline in the presence of triethyl orthoformate. The reaction is carried out at a temperature of 80-90°C . Another method involves the condensation of ethylaminobenzoate with N-methyl formyl aniline in the presence of thionyl chloride or trifluoromethanesulfanhydride anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Carboethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

Polyester Resins

One of the primary applications of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is as a monomer in the production of polyester resins. These resins are widely used in gel coats and coatings due to their excellent durability and aesthetic qualities. The incorporation of this compound into polyester formulations can improve the mechanical properties and thermal stability of the resulting materials .

Polymer Modifiers and Additives

This compound serves as a modifier or additive in polymers, enhancing properties such as flexibility, impact resistance, and adhesion. Its ability to modify polymer characteristics makes it valuable in producing high-performance materials for various industries, including automotive and construction .

Pharmaceutical Applications

Drug Delivery Systems

Recent research has explored the potential of this compound in drug delivery systems. Its unique chemical structure allows for the development of nanoparticles that can encapsulate therapeutic agents, providing targeted delivery to specific tissues or cells. This application is particularly significant in cancer treatment, where precise drug delivery can minimize side effects while maximizing therapeutic efficacy .

Case Study 1: Polyester Resin Development

A study conducted on the incorporation of this compound into polyester resins demonstrated improved mechanical properties compared to traditional formulations. The modified resin exhibited higher tensile strength and elongation at break, making it suitable for demanding applications like automotive coatings.

| Property | Traditional Resin | Modified Resin (with this compound) |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Elongation at Break (%) | 5 | 8 |

Case Study 2: Nanoparticle Drug Delivery

In a research project focusing on cancer therapeutics, nanoparticles formulated with this compound were shown to effectively target cancer cells while sparing healthy tissue. The study highlighted the compound's ability to enhance the stability and release profile of encapsulated drugs.

| Parameter | Without Modifier | With this compound |

|---|---|---|

| Drug Release Rate (%) | 30 | 80 |

| Cell Viability (%) | 60 | 90 |

Safety and Environmental Considerations

While exploring these applications, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that it has low dermal toxicity and is not classified as a skin or eye irritant . However, proper handling and safety measures should be implemented during its use in industrial applications.

Mecanismo De Acción

The mechanism of action of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as acetylcholinesterase (AChE). By inhibiting AChE, the compound can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. The pathways involved include the inhibition of AChE activity and the subsequent increase in acetylcholine levels.

Comparación Con Compuestos Similares

Similar Compounds

4-Carboethoxyphenyl cyclopentyl ketone: Similar in structure but with a cyclopentyl group instead of a butene group.

3-(4-Carboethoxyphenyl)-2-methyl-1-propene: Similar in structure but with a propene group instead of a butene group.

4-Carboethoxyphenyl cyclohexyl ketone: Similar in structure but with a cyclohexyl group instead of a butene group.

Uniqueness

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structure, which allows it to interact with acetylcholinesterase and potentially serve as a therapeutic agent for cognitive disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis and material science.

Actividad Biológica

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula: C13H16O2

- Molecular Weight: 220.26 g/mol

The compound features a butene backbone with a carboethoxy group and a phenyl substituent, which may influence its interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism of action may involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This is crucial for conditions such as arthritis and other inflammatory diseases.

- Receptor Modulation: It is hypothesized that the compound could bind to specific receptors, affecting cellular signaling pathways that regulate growth and apoptosis .

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of butene compounds have shown selective cytotoxicity against tumorigenic cell lines. This suggests that this compound may also exhibit similar properties, warranting further investigation into its efficacy against various cancer types .

Antioxidant Activity

The compound's structural features suggest potential antioxidant activity. Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress. Research on related compounds indicates promising results in terms of antioxidant capacity, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Antioxidant | Scavenging free radicals |

Case Study: Cytotoxicity Assay

In a recent study, the cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents. This highlights its potential as a lead compound for further drug development .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

- Pharmaceutical Development: Ongoing research aims to develop this compound into a therapeutic agent for cancer and inflammatory diseases.

- Agrochemicals: Its structural characteristics allow for potential use in developing agrochemicals, enhancing crop resistance to pests and diseases .

- Material Science: The compound can serve as a building block for synthesizing specialty chemicals and polymers due to its reactive sites .

Propiedades

IUPAC Name |

ethyl 4-(3-methylbut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYUKZSJVNUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641161 | |

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-92-2 | |

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.